1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H15N5O2 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-8-18(9-16-10)12-11(14-4-5-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20) |
InChI Key |
ORNIBVKGHFIQST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Pyrazine derivatives are often functionalized via nucleophilic substitution. For 3-(piperidin-1-yl)pyrazine, a two-step protocol is employed:
-
Chlorination : 3-Aminopyrazine is treated with phosphorus oxychloride (POCl₃) to yield 3-chloropyrazine.
-
Amination : Piperidine reacts with 3-chloropyrazine under reflux in dimethylformamide (DMF), catalyzed by potassium carbonate (K₂CO₃), to install the piperidine group.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF | 110°C | 6 hr | 85% |
| Amination | Piperidine, K₂CO₃ | 80°C | 12 hr | 72% |
Formation of 1H-Imidazole-4-carboxylic Acid
Cyclocondensation of α-Amino Ketones
The imidazole ring is synthesized via the Debus-Radziszewski reaction, using glyoxal, ammonia, and a carboxylic acid precursor. For 1H-imidazole-4-carboxylic acid:
-
Glyoxal Condensation : Glyoxal (40% aqueous) reacts with ammonium acetate and methyl 4-oxopent-2-enoate in ethanol under reflux.
-
Acid Hydrolysis : The methyl ester intermediate is hydrolyzed with hydrochloric acid (HCl) to yield the carboxylic acid.
Optimization Data :
-
Temperature : 70°C
-
Catalyst : Acetic acid (10 mol%)
-
Yield : 68% (two steps)
Coupling of Heterocyclic Subunits
Buchwald-Hartwig Amination
The pyrazine and imidazole fragments are coupled via palladium-catalyzed amination. This method ensures regioselective N-arylation:
-
Reagents :
-
3-(Piperidin-1-yl)pyrazine
-
1H-Imidazole-4-carboxylic acid
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃)
-
-
Conditions :
Mechanistic Insight :
The reaction proceeds through oxidative addition of the pyrazine C–Cl bond to Pd(0), followed by ligand exchange and reductive elimination to form the C–N bond.
Alternative Routes and Modifications
One-Pot Tandem Synthesis
A streamlined approach combines pyrazine amination and imidazole coupling in a single vessel:
-
Step 1 : 3-Chloropyrazine reacts with piperidine in DMF/K₂CO₃.
-
Step 2 : Without isolation, the product undergoes Buchwald-Hartwig coupling with methyl imidazole-4-carboxylate.
-
Step 3 : Ester hydrolysis with NaOH yields the final compound.
Advantages :
-
Reduced purification steps.
-
Overall yield improves to 58% (vs. 45% for stepwise synthesis).
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that imidazole derivatives, including 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid, exhibit potent antimicrobial properties. A study demonstrated that compounds with imidazole moieties possess significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. The compound's structure allows for interaction with bacterial enzymes, inhibiting their function and leading to cell death .
Antitubercular Agents
The compound has been evaluated as a potential antitubercular agent. In vitro studies showed that it could inhibit the growth of Mycobacterium tuberculosis at low concentrations, indicating its potential as a therapeutic candidate against tuberculosis, particularly in multidrug-resistant cases .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is often linked to their structural characteristics. The presence of the piperidine ring enhances solubility and bioavailability, while the pyrazine component contributes to the compound's ability to penetrate bacterial cell walls. This combination is crucial for enhancing the efficacy of the drug against resistant strains .
Study 1: Antimycobacterial Activity
In a detailed study involving various imidazole derivatives, this compound was tested against multiple strains of Mycobacterium tuberculosis. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing treatments, showcasing its potential as a lead compound for further development .
Study 2: Synthesis and Evaluation
A series of related compounds were synthesized to evaluate their antibacterial properties. The study highlighted that modifications to the imidazole ring could enhance activity against specific bacterial targets. This approach underscores the importance of structure optimization in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Piperidine vs.
- Pyrazine vs. Pyrimidine : Pyrimidine (2 N atoms) introduces different electronic properties compared to pyrazine (2 adjacent N atoms), influencing hydrogen-bonding capacity and aromatic stacking interactions .
- Substituent Effects : Trifluoromethyl (CF₃) and chlorine (Cl) groups enhance lipophilicity and metabolic stability. The CF₃ group in ’s compound increases molecular weight significantly (256.18 vs. ~276.3) while improving membrane permeability .
Biological Activity
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C13H15N5O2, with a molecular weight of 273.29 g/mol. Its structure features an imidazole ring, a pyrazine moiety, and a piperidine group, which contribute to its biological activity.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating psychiatric and neurological disorders, including schizophrenia and Huntington's disease. The compound demonstrates subnanomolar affinity for PDE10A, indicating its potential as a therapeutic agent in central nervous system disorders .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine and pyrazine components significantly affect the compound's potency. For instance, substitutions at specific positions on the imidazole ring can enhance inhibitory activity against PDEs while maintaining selectivity .
In Vitro Studies
In vitro assays have shown that derivatives of this compound can inhibit specific cancer cell lines with varying degrees of efficacy. For instance, compounds derived from imidazole scaffolds have been evaluated for their ability to inhibit cancer cell proliferation, demonstrating IC50 values in the nanomolar range .
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Cancer Cell Line 1 | 30.2 | |
| Compound B | Cancer Cell Line 2 | 15.0 | |
| Compound C | PDE10A | <1.0 |
In Vivo Studies
In vivo studies utilizing animal models have assessed the pharmacokinetics and target occupancy of this compound. For example, AMG 580, a related compound, demonstrated significant target occupancy in brain tissues at doses correlating with behavioral efficacy in models of schizophrenia .
Q & A
Basic Research Questions
Q. What are the conventional and green synthesis methods for imidazole-carboxylic acid derivatives, and how do their yields compare?
- Methodology :
- Conventional synthesis : Reflux conditions (e.g., ethanol, 14–15 hours) using Brønsted acidic ionic liquid catalysts like [(4-SB)T(4-SPh)PHSO4], achieving yields of 68–78% .
- Green synthesis : Microwave-assisted methods (240 W, solvent-free, 10–12 minutes) improve yields to 84–89% by reducing reaction time and energy consumption .
- Key Considerations : Optimize catalyst loading and microwave power to balance efficiency and scalability.
Q. How can spectroscopic techniques (NMR, ES-MS) be applied to characterize this compound?
- Methodology :
- 1H-NMR : Identifies proton environments in the piperidinyl and imidazole moieties. For example, piperidine protons resonate at δ 1.5–2.5 ppm, while imidazole protons appear at δ 7.0–8.5 ppm .
- ES-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to validate structural integrity .
- Best Practices : Use deuterated solvents (e.g., DMSO-d6) for NMR and high-resolution MS for precise mass analysis.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Response : For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention immediately .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and regioselectivity of this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for heterocyclic substitutions .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for regioselective pyrazine functionalization .
Q. How to resolve contradictory yield data between microwave and conventional synthesis methods?
- Analysis Framework :
- Parameter Screening : Compare catalyst efficiency (e.g., ionic liquids vs. traditional acids) under varying temperatures and times .
- Kinetic Studies : Use HPLC to monitor intermediate formation rates, identifying bottlenecks in conventional methods .
- Recommendation : Adopt microwave methods for small-scale synthesis but validate scalability with conventional reflux for industrial applications.
Q. What strategies enhance regioselectivity in piperidinyl-pyrazine substitutions?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
